(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
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Overview
Description
(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, an amino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by the addition of ammonia or an amine source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of functional materials .
Mechanism of Action
The mechanism of action of (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the amino and nitrile groups can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
- (2Z)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-2-[(piperazin-1-yl)carbonyl]prop-2-enenitrile
Uniqueness
Compared to similar compounds, (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups. The presence of both an amino and a nitrile group, along with the trifluoromethyl group, provides a distinct set of chemical properties that can be exploited in various applications. This uniqueness makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-5H,15H2/b9-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHUYEGEZRFKOV-UITAMQMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C#N)/N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420609 |
Source
|
Record name | (2Z)-3-Amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71682-89-8 |
Source
|
Record name | (2Z)-3-Amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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